![molecular formula C22H19F3N2O4S B7703577 N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide](/img/structure/B7703577.png)
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide typically involves multiple steps, including the introduction of the methoxy, trifluoromethyl, and sulfamoyl groups onto the phenyl ring, followed by the formation of the benzamide linkage. Common synthetic routes may involve:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfamoyl group via sulfonation reactions.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation: Formation of the benzamide linkage through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group may yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfamoyl group may participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide: Characterized by the presence of methoxy, trifluoromethyl, and sulfamoyl groups.
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its trifluoromethyl group enhances stability and lipophilicity, while the sulfamoyl group provides potential for specific interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4S/c1-14-5-3-4-6-18(14)21(28)26-19-13-17(11-12-20(19)31-2)32(29,30)27-16-9-7-15(8-10-16)22(23,24)25/h3-13,27H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVKXHPMXSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
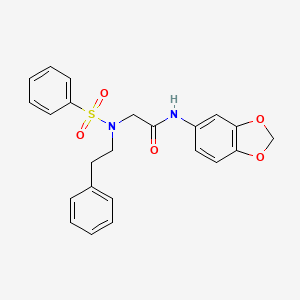
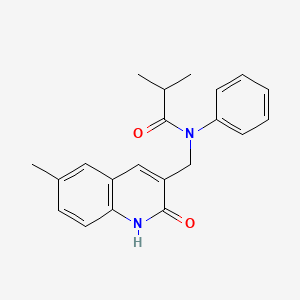
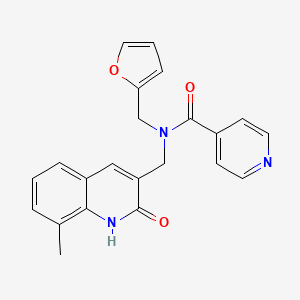
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7703540.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B7703552.png)
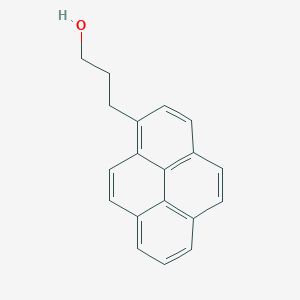
![1-Benzyl-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine](/img/structure/B7703562.png)
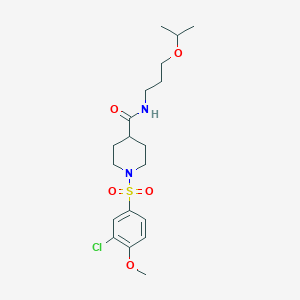
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7703592.png)
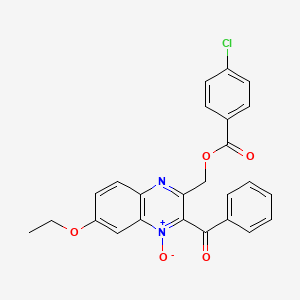
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)
![N-(4-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7703610.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
